
Application Notes and Protocols for Utilizing
CAL-130 in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CAL-130 Hydrochloride

Cat. No.: B1139508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CAL-130 is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of

phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical

regulator of numerous cellular processes, including cell growth, proliferation, survival, and

metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a

prime target for therapeutic intervention. The isoform-selective nature of CAL-130 offers the

potential for a more targeted therapeutic approach with a potentially wider therapeutic window

compared to pan-PI3K inhibitors.

These application notes provide detailed protocols for utilizing CAL-130 in both biochemical

and cellular kinase assays to assess its inhibitory activity and effects on downstream signaling.

Data Presentation
Table 1: In Vitro Inhibitory Activity of CAL-130 and Other
PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAL-

130 against the four Class I PI3K isoforms. For comparison, IC50 values for other

representative PI3K inhibitors are also included.
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Inhibitor p110α (nM) p110β (nM) p110δ (nM) p110γ (nM)
Isoform
Selectivity

CAL-130 115[1] 56[1] 1.3[1] 6.1[1] δ/γ selective

Idelalisib

(CAL-101)
>1000 >1000 15 110 δ selective[2]

IPI-145

(Duvelisib)
1700 920 3 27

δ/γ

selective[3]

BKM120

(Buparlisib)
52 166 116 262 Pan-Class I

GDC-0941

(Pictilisib)
3 33 3 75

α/δ

selective[3]

Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based biochemical assay to determine the IC50 value of

CAL-130 against PI3Kδ and PI3Kγ. The ADP-Glo™ Kinase Assay measures the amount of

ADP produced during the kinase reaction, where a decrease in ADP production corresponds to

inhibition of the kinase.[4][5][6]

Materials:

Recombinant human PI3Kδ and PI3Kγ enzymes

Lipid substrate (e.g., PIP2)

ATP

CAL-130

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6538571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6538571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6538571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6538571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8277016/
https://www.researchgate.net/figure/Western-blotting-analysis-of-PI3K-A-Phospho-Akt-p-Akt-and-Akt-B-and-NF-kB-C_fig4_395519211
https://www.researchgate.net/figure/Western-blotting-analysis-of-PI3K-A-Phospho-Akt-p-Akt-and-Akt-B-and-NF-kB-C_fig4_395519211
http://www.ulab360.com/files/prod/manuals/201406/03/541335001.pdf
https://www.promega.jp/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.promega.jp/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-assay-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader with luminescence detection capabilities

Procedure:

Reagent Preparation:

Prepare a serial dilution of CAL-130 in DMSO. Further dilute the inhibitor in kinase buffer

to the desired final concentrations.

Prepare the PI3K enzyme and lipid substrate in kinase buffer at 2x the final desired

concentration.

Prepare ATP in kinase buffer at 2x the final desired concentration.

Kinase Reaction:

Add 5 µL of the diluted CAL-130 or vehicle control (DMSO) to the wells of the plate.

Add 10 µL of the 2x enzyme/substrate mix to each well.

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.

Incubate for 60 minutes at room temperature.

ADP Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.
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Incubate for 30-60 minutes at room temperature.

Data Analysis:

Measure the luminescence of each well using a plate reader.

Calculate the percentage of inhibition for each CAL-130 concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Cellular Assay: Western Blot Analysis of p-Akt
This protocol describes how to assess the inhibitory effect of CAL-130 on the PI3K signaling

pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.

Materials:

Cancer cell line with known PI3K pathway activity (e.g., a cell line with a PTEN mutation or

PIK3CA mutation)

Cell culture medium and supplements

CAL-130

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody against a

loading control (e.g., GAPDH or β-actin)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system for Western blots

Procedure:

Cell Culture and Treatment:

Culture the chosen cell line to 70-80% confluency.

Treat the cells with a serial dilution of CAL-130 or vehicle control (DMSO) for a specified

time (e.g., 2 hours).

Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

Collect the cell lysates and centrifuge to pellet cell debris.

Transfer the supernatant to a new tube.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting:

Normalize the protein concentrations of all samples and prepare them for loading by

adding Laemmli sample buffer and boiling.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to

separate the proteins by size.

Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Strip the membrane and re-probe for total Akt and the loading control to ensure equal

protein loading.

Data Analysis:

Quantify the band intensities for p-Akt, total Akt, and the loading control.

Normalize the p-Akt signal to the total Akt and loading control signals.

Compare the levels of p-Akt in CAL-130-treated cells to the vehicle-treated control to

determine the inhibitory effect.

Mandatory Visualizations
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1. Preparation

2. Kinase Reaction

3. ADP Detection

4. Data Analysis

Prepare Serial Dilution
of CAL-130

Add CAL-130 to Plate

Prepare Kinase, Substrate,
and ATP Solutions
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Incubate (10-15 min)

Incubate (60 min)
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Incubate (40 min)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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